1-Phenyl-3-(2-thiazolyl)-2-thiourea
1-Phenyl-3-(2-thiazolyl)-2-thiourea
A dopamine-beta-hydroxylase inhibitor.
Brand Name:
Vulcanchem
CAS No.:
14901-16-7
VCID:
VC20999557
InChI:
InChI=1S/C10H9N3S2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)
SMILES:
C1=CC=C(C=C1)NC(=S)NC2=NC=CS2
Molecular Formula:
C10H9N3S2
Molecular Weight:
235.3 g/mol
1-Phenyl-3-(2-thiazolyl)-2-thiourea
CAS No.: 14901-16-7
Cat. No.: VC20999557
Molecular Formula: C10H9N3S2
Molecular Weight: 235.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A dopamine-beta-hydroxylase inhibitor. |
|---|---|
| CAS No. | 14901-16-7 |
| Molecular Formula | C10H9N3S2 |
| Molecular Weight | 235.3 g/mol |
| IUPAC Name | 1-phenyl-3-(1,3-thiazol-2-yl)thiourea |
| Standard InChI | InChI=1S/C10H9N3S2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) |
| Standard InChI Key | GCZZOZBWAZHCAN-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)NC(=NC2=NC=CS2)S |
| SMILES | C1=CC=C(C=C1)NC(=S)NC2=NC=CS2 |
| Canonical SMILES | C1=CC=C(C=C1)NC(=S)NC2=NC=CS2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator